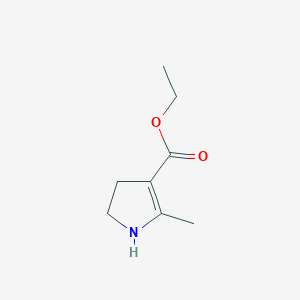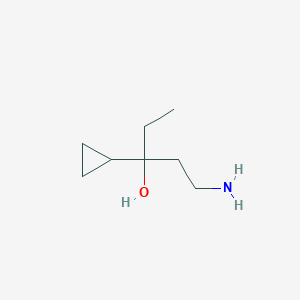
1-Amino-3-cyclopropylpentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-cyclopropylpentan-3-ol is an organic compound with the molecular formula C₈H₁₇NO It is a cyclopropyl derivative of pentanol, featuring both an amino group and a hydroxyl group on the same carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-cyclopropylpentan-3-ol typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of cyclopropylmethyl bromide with a suitable amine under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of a suitable precursor, such as a cyclopropyl ketone, in the presence of an amine. This method allows for the efficient production of the compound on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-cyclopropylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to form amides or sulfonamides.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylamines or cyclopropyl alcohols.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
Applications De Recherche Scientifique
1-Amino-3-cyclopropylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-3-cyclopropylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3-cyclopropylbutan-3-ol: A shorter chain analog with similar functional groups.
1-Amino-3-cyclopropylhexan-3-ol: A longer chain analog with similar functional groups.
Cyclopropylamine: A simpler analog lacking the hydroxyl group.
Uniqueness
1-Amino-3-cyclopropylpentan-3-ol is unique due to its specific chain length and the presence of both amino and hydroxyl groups on the same carbon chain. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-amino-3-cyclopropylpentan-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10,5-6-9)7-3-4-7/h7,10H,2-6,9H2,1H3 |
Clé InChI |
OVWSFSJRNIAGHA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCN)(C1CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


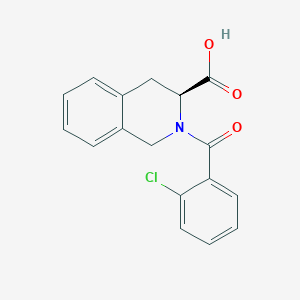
![Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate](/img/structure/B13170057.png)
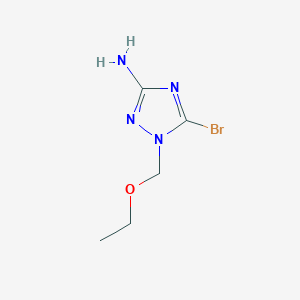
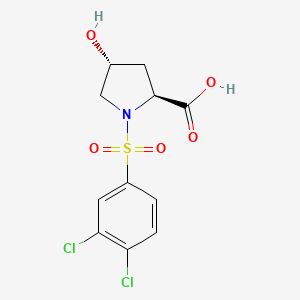
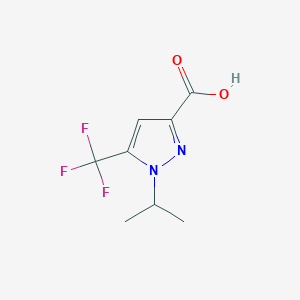
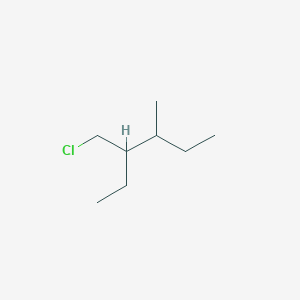
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)

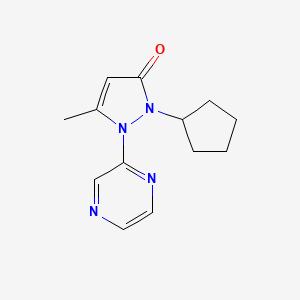
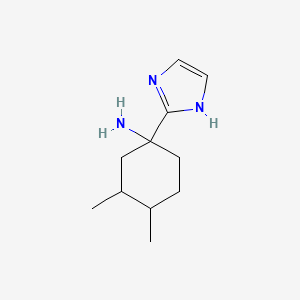
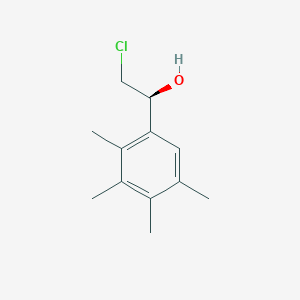
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)

